molecular formula C16H24BFN2O3 B2670864 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea CAS No. 2246769-29-7

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea

Cat. No.: B2670864
CAS No.: 2246769-29-7
M. Wt: 322.19
InChI Key: ZNFIEKQNLCYQHS-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea features a urea core (-NH-C(=O)-NH-) bridging two aromatic groups:

  • Arylboronic ester moiety: A 2-fluoro-4-substituted phenyl ring with a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the para position.
  • Isopropyl substituent: A branched alkyl group (propan-2-yl) attached to the urea nitrogen, contributing to lipophilicity and steric bulk .

Isocyanate formation: Reaction of aryl amines with triphosgene or carbonyldiimidazole (CDI) to generate an aryl isocyanate intermediate .

Urea formation: Nucleophilic attack by 4-methoxyaniline or isopropylamine on the isocyanate, yielding the urea linkage .

Applications:
Boronic ester-containing ureas are widely explored as proteasome inhibitors, kinase modulators, and intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O3/c1-10(2)19-14(21)20-13-8-7-11(9-12(13)18)17-22-15(3,4)16(5,6)23-17/h7-10H,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFIEKQNLCYQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea typically involves a multi-step process. One common method includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronic Ester Ureas

Compound Name Substituents Molecular Weight Yield (%) Key Properties/Applications Reference
Target Compound 2-Fluoro, 4-(pinacol boronic ester), 3-isopropylurea 336.15* N/A Enhanced lipophilicity (isopropyl), potential CNS permeability
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea 2-Fluoro, 4-(pinacol boronic ester), 3-methylurea 294.13 N/A Lower steric bulk; used in kinase inhibition assays
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30) 4-Boronic acid, 3-(4-tert-butylphenyl)urea 314.18 105% High yield due to tert-butyl stabilization; anticancer candidate
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 2-Methoxy-5-methylphenyl, 3-(pinacol boronic ester)urea 382.27 N/A Improved solubility (methoxy group); intermediate for radiopharmaceuticals
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Bis-boronic ester, benzyl-urea linkage 478.20 N/A Dual boronic ester for cross-coupling; diagnostic imaging probes

*Calculated based on C17H24BFN2O3.

Key Comparative Insights:

Substituent Effects: Fluorine: The ortho-fluoro group in the target compound and increases electron-withdrawing effects, stabilizing the boronic ester against hydrolysis compared to non-fluorinated analogs . Alkyl Groups: The isopropyl group in the target compound enhances lipophilicity (logP ~2.8) vs. Methoxy Groups: In , the methoxy substituent improves aqueous solubility (cLogP ~2.1) but may reduce metabolic stability due to demethylation risks.

Synthetic Efficiency :

  • Yields for tert-butyl-substituted analogs (e.g., ) exceed 100% due to crystallization-induced purification, whereas methoxy derivatives () require chromatographic purification.

Biological Relevance: The bis-boronic ester compound demonstrates utility in dual-targeting strategies, while monosubstituted analogs (e.g., ) are preferred for single-site inhibition.

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) <sup>1</sup>H NMR (δ, ppm) Reference
Target Compound Not reported ~1680–1700* Expected: 1.25 (s, 12H, boronic ester CH3), 4.10 (m, 1H, isopropyl CH)
1-(4-(tert-Butyl)phenyl)-3-(4-boronophenyl)urea (6.30) >250 1685 1.35 (s, 9H, tert-butyl), 6.85–7.60 (m, 8H, aromatic)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(4-methoxyphenyl)urea 75–76 1692 3.80 (s, 3H, OCH3), 6.90–7.85 (m, 7H, aromatic)

*Predicted based on analogous ureas.

Stability and Reactivity:

  • The pinacol boronic ester in the target compound is stable under ambient conditions but hydrolyzes to boronic acid in aqueous media (pH <7) .
  • Fluorine at the ortho position reduces steric hindrance for Suzuki-Miyaura coupling compared to bulkier substituents (e.g., tert-butyl in ) .

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